molecular formula C11H12Cl2N2O2 B15064612 (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B15064612
M. Wt: 275.13 g/mol
InChI Key: NSRKGSISAZLLDC-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for designing new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as an antiviral, anticancer, and antimicrobial agent .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and viral infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the chloro substituent on the indole ring. This modification can enhance its biological activity and selectivity towards specific targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1

InChI Key

NSRKGSISAZLLDC-SBSPUUFOSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.